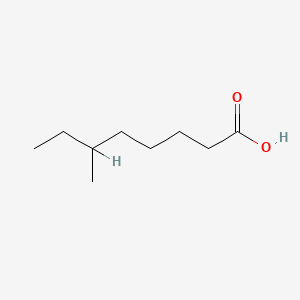

6-Methyloctanoic acid

Übersicht

Beschreibung

6-Methyloctanoic acid is an organic compound with the molecular formula C9H18O2. . This compound is characterized by a methyl group attached to the sixth carbon of the octanoic acid chain, giving it unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyloctanoic acid can be achieved through various methods. One common approach involves the silyl-protection of methyl (S)-3-hydroxy-2-methylpropionate, followed by reduction to a primary alcohol and subsequent tosylation. The tosylate is then subjected to Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. Deprotection and further reactions yield di-t-butyl ®-(2-methylhexyl)malonate, which is then heated to produce ®-4-methyloctanoic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Reduction Reactions

6-Methyloctanoic acid undergoes reduction primarily at the carboxylic acid group, yielding corresponding alcohols.

Notes :

-

Complete reduction to 6-methyloctanol requires strong hydride donors like LiAlH₄.

-

Catalytic hydrogenation is less effective due to the stability of the carboxylic acid group .

Oxidation Reactions

The methyl branch and hydrocarbon chain participate in oxidation under controlled conditions.

Notes :

-

Oxidative cleavage of the alkyl chain produces dicarboxylic acids (e.g., adipic acid derivatives) when ozonolysis is applied to unsaturated analogues .

Esterification and Amide Formation

The carboxylic acid group readily forms esters and amides, key for derivative synthesis.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (catalytic) | 6-Methyloctanoate esters | |

| Amide coupling | SOCl₂ → RNH₂ | 6-Methyloctanamide derivatives |

Example :

-

Reaction with methanol under acidic conditions yields methyl 6-methyloctanoate, a volatile ester used in fragrance synthesis.

Substitution Reactions

The carboxylic acid group is functionalized via halogenation or anhydride formation.

Note :

-

6-Methyloctanoyl chloride is pivotal in synthesizing polymyxin B1 analogues, where it forms amide bonds with cyclic peptides .

Biochemical Transformations

In metabolic pathways, this compound interacts with enzymes such as:

-

Fatty acid synthase : Incorporates the compound into lipid biosynthesis.

-

Acyl-CoA dehydrogenase : Facilitates β-oxidation, though the methyl branch impedes full degradation .

Key Finding :

-

Structural analogues with shortened acyl chains (e.g., C₆ or C₇) exhibit reduced antimicrobial activity, highlighting the importance of the methyl branch in biological interactions .

Thermal and Catalytic Decomposition

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| Pyrolysis (>300°C) | Alkenes + CO₂ | Decarboxylation | |

| Acid-catalyzed dehydration | Cyclic ketones | Intramolecular cyclization |

Note :

Comparative Reactivity Table

| Reaction | Rate (Relative) | Activation Energy | Catalyst Dependence |

|---|---|---|---|

| Esterification | Moderate | 60–80 kJ/mol | H⁺ or enzyme |

| Reduction (LiAlH₄) | Fast | 30–50 kJ/mol | Hydride donor required |

| Oxidation (KMnO₄) | Slow | >100 kJ/mol | Acidic conditions |

Wissenschaftliche Forschungsanwendungen

6-Methyloctanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in organic synthesis and analytical chemistry.

Biology: The compound is studied for its role in metabolic pathways and as a biomarker for certain biological processes.

Medicine: Research explores its potential therapeutic effects and its role in disease mechanisms.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Wirkmechanismus

The mechanism of action of 6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. It is metabolized in the body to form coenzyme A (CoA) esters, which play a crucial role in fatty acid metabolism. These esters are involved in various biochemical pathways, including the synthesis and degradation of lipids .

Vergleich Mit ähnlichen Verbindungen

6-Methyloctanoic acid can be compared with other similar compounds, such as:

Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl group.

7-Methyloctanoic acid: Another branched-chain fatty acid with the methyl group on the seventh carbon.

Isopelargonic acid: A branched-chain fatty acid with a different branching pattern

The uniqueness of this compound lies in its specific branching, which affects its chemical reactivity and biological activity.

Biologische Aktivität

6-Methyloctanoic acid, also known as anteiso-C9:0, is a branched-chain fatty acid that has garnered attention for its biological activities, particularly in the fields of microbiology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by a branched structure with a methyl group located at the sixth carbon of an octanoic acid chain. This structural configuration influences its chemical reactivity and biological interactions. The compound is often utilized as a reference in organic synthesis and analytical chemistry due to its unique properties.

The primary biological activity of this compound lies in its role as a component of certain antimicrobial peptides, particularly polymyxins. It is metabolized into coenzyme A (CoA) esters, which are crucial for fatty acid metabolism and various biochemical pathways, including lipid synthesis and degradation.

Interaction with Bacterial Membranes

Research indicates that this compound enhances the antimicrobial activity of polymyxins by facilitating their interaction with the lipopolysaccharide (LPS) component of Gram-negative bacterial membranes. This interaction is essential for disrupting bacterial membranes, leading to cell death .

Antimicrobial Properties

- Polymyxin B : Studies have shown that the presence of this compound in polymyxins significantly contributes to their antibacterial efficacy against various pathogens, including Pseudomonas aeruginosa and Escherichia coli. The specific structure of the fatty acid tail influences the overall antimicrobial profile .

- Mattacin : Another peptide antibiotic produced by Paenibacillus kobensis contains this compound. Mattacin exhibits activity comparable to polymyxin B against both Gram-positive and Gram-negative bacteria. Its structure includes an (S)-6-methyloctanoic acid moiety that enhances binding affinity to LPS .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Branched-chain fatty acid | Enhances antimicrobial activity |

| Octanoic Acid | Straight-chain fatty acid | Limited antibacterial properties |

| 7-Methyloctanoic Acid | Branched-chain fatty acid | Different branching pattern affects activity |

| Isopelargonic Acid | Branched-chain fatty acid | Varies in reactivity compared to 6-MOA |

Research Findings

Recent studies have focused on synthesizing simplified peptides incorporating this compound to explore their antibacterial potential. These investigations demonstrated that tetrapeptides containing this compound could exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria .

Eigenschaften

IUPAC Name |

6-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOPHQSTNHUENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964658 | |

| Record name | 6-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-99-4 | |

| Record name | 6-Methylcaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of 6-methyloctanoic acid in polymyxins contribute to their antimicrobial activity?

A1: While 6-MOA itself doesn't possess significant antibacterial activity, it plays a crucial role in the activity of polymyxins. Research suggests that the fatty acid tail of 6-MOA facilitates the initial interaction of polymyxins with the lipopolysaccharide (LPS) component of Gram-negative bacterial membranes [, ]. This interaction is essential for the peptide's ability to disrupt the bacterial membrane, leading to cell death.

Q2: Can the length of the fatty acid chain in polymyxin analogues impact their antimicrobial activity?

A2: Yes, studies on synthetic polymyxin B1 analogues have demonstrated that the length of the acyl chain, originally occupied by 6-MOA, significantly influences antimicrobial activity []. Replacing 6-MOA with shorter acyl chains resulted in altered antimicrobial profiles, suggesting the importance of the specific chain length for optimal interaction with bacterial membranes.

Q3: Besides polymyxin B, are there other naturally occurring antimicrobial peptides that contain this compound?

A3: Yes, mattacin, produced by the bacterium Paenibacillus kobensis M, is another cyclic decapeptide antibiotic that contains 6-MOA []. Similar to polymyxin B, the 6-MOA moiety in mattacin is attached to the N-terminal amino group and contributes to its binding affinity to LPS.

Q4: What is the stereochemistry of the this compound found in these antimicrobial peptides?

A4: The this compound found in polymyxins and mattacin exists in the (S)-configuration [, ]. The specific stereochemistry is likely important for the proper fit and interaction of these molecules with their bacterial targets.

Q5: Have there been any attempts to synthesize simplified peptides incorporating this compound for potential antibacterial activity?

A5: Yes, researchers have synthesized alpha-acyltetrapeptides containing 6-MOA to investigate their antibacterial potential []. This research demonstrated that incorporating 6-MOA and basic amino acids into a tetrapeptide structure could result in antibacterial activity against both Gram-negative and Gram-positive bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.